1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a complex organic compound that features a unique structure combining adamantane, pyrazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Synthesis of the Pyrazole Intermediate: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.
Sulfonylation: The pyrazole intermediate is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Coupling with Piperazine: Finally, the adamantyl and sulfonyl-pyrazole intermediates are coupled with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its adamantane moiety imparts rigidity and stability, making it useful in the design of novel materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides a hydrophobic core that can interact with hydrophobic pockets in proteins, while the pyrazole and piperazine rings can form hydrogen bonds and electrostatic interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-adamantyl)-4-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- 2-(3-(2-hydroxy-ethyl)-adamantan-1-yl)-ethanol
Uniqueness
1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to its combination of adamantane, pyrazole, and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(1-adamantyl)-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c1-2-22-14-18(13-20-22)26(24,25)23-5-3-21(4-6-23)19-10-15-7-16(11-19)9-17(8-15)12-19/h13-17H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPQJOJQVDVYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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